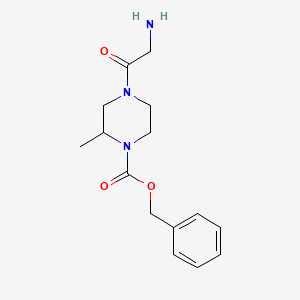4-(2-Amino-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester
CAS No.:
Cat. No.: VC13476205
Molecular Formula: C15H21N3O3
Molecular Weight: 291.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H21N3O3 |
|---|---|
| Molecular Weight | 291.35 g/mol |
| IUPAC Name | benzyl 4-(2-aminoacetyl)-2-methylpiperazine-1-carboxylate |
| Standard InChI | InChI=1S/C15H21N3O3/c1-12-10-17(14(19)9-16)7-8-18(12)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11,16H2,1H3 |
| Standard InChI Key | UFCKSMQTUWUGLL-UHFFFAOYSA-N |
| SMILES | CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)CN |
| Canonical SMILES | CC1CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)CN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperazine ring substituted at the 2-position with a methyl group and at the 4-position with a 2-amino-acetyl moiety. The benzyl ester group is attached to the carboxylic acid functionality at the 1-position of the piperazine ring. This arrangement confers both hydrophilic (amino and ester groups) and hydrophobic (benzyl and methyl groups) characteristics, influencing its solubility and reactivity .
Key Structural Features:
-
Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4.
-
2-Methyl Group: Enhances steric hindrance and modulates electronic effects.
-
4-(2-Amino-acetyl) Substituent: Introduces hydrogen-bonding capability and nucleophilic reactivity.
-
Benzyl Ester: Provides lipophilicity, aiding membrane permeability in biological systems.
Physical and Chemical Properties
The benzyl ester group contributes to the compound’s limited aqueous solubility, while the amino-acetyl moiety facilitates interactions with polar solvents. Predictions of its pKa suggest basic character, likely due to the piperazine nitrogen atoms .
Synthesis and Reactivity
Synthetic Pathways
The synthesis of 4-(2-amino-acetyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester typically involves multi-step protocols:
-
Piperazine Functionalization:
-
Benzyl Ester Formation:
-
Carbodiimide-mediated coupling of the piperazine carboxylic acid with benzyl alcohol.
-
-
Protection/Deprotection Strategies:
Example Reaction Scheme:
Reactivity Profile
-
Ester Hydrolysis: The benzyl ester can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Amino Group Reactions: The primary amine participates in acylations, Schiff base formations, and Michael additions .
-
Piperazine Ring Modifications: Alkylation or acylation at the secondary amine sites, though steric hindrance from the 2-methyl group limits reactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume